フェナレン-1-オン

概要

説明

Perinaphthenone is a naturally occurring compound found in many plants and is a member of the phenanthrene family. It has been studied for its potential to be used in scientific research and for its biochemical and physiological effects.

科学的研究の応用

抗菌性光線力学療法 (aPDT)

フェナレン-1-オンは、抗菌性光線力学療法 (aPDT) に使用されてきました。 この療法は、酸素の存在下で光照射された光増感剤 (PS) によって生成される活性酸素種 (ROS) の生成に依存する汎用性の高い技術です . フェナレン-1-オンは、高い一重項酸素量子収率と aPDT における抗菌力によって知られる、非常に効率的な光増感剤です .

歯科用途

フェナレン-1-オンを介した aPDT は、歯周病バイオフィルムモデルにおいて高い抗菌効果を示しています . これは、従来の抗生物質や消毒剤に対する耐性が高まっていることを考えると、歯科における貴重な代替手段となる可能性があります .

細胞質膜損傷評価

フェナレン-1-オンを用いて、細胞質膜損傷のフローサイトメトリー評価が実施されました。 フェナレン-1-オンを介した aPDT の実際の標的を特定することはできませんでしたが、この研究は、フェナレン-1-オンを介した aPDT の高い抗菌力を示しています .

フェナレンオン-トリアゾリウム塩誘導体の合成

フェナレン-1-オンは、フェナレンオン-トリアゾリウム塩誘導体の合成に使用されてきました。 これらの誘導体は、特にグラム陽性菌に対して顕著な光不活性化活性を示しています .

抗菌スクリーニング

フェナレン-1-オン誘導体は、抗菌スクリーニングに使用されてきました。 これらの光増感剤のほとんどは、顕著な光不活性化活性を示し、最も強い効果はグラム陽性菌に対して観察されました .

量子収率の決定

フェナレン-1-オンは、高い一重項酸素量子収率で知られています。 この特性により、さまざまな用途で効率的な光増感剤となります .

作用機序

Target of Action

Phenalen-1-one primarily targets bacterial cells, particularly those forming biofilms . The compound has been shown to be effective against various bacterial species, including Actinomyces naeslundii, Streptococcus mutans, and Escherichia coli .

Mode of Action

Phenalen-1-one’s mode of action is primarily through antimicrobial photodynamic therapy (aPDT). In aPDT, Phenalen-1-one acts as a photosensitizer . When exposed to light, the photosensitizer produces reactive oxygen species (ROS), which can cause damage to bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by Phenalen-1-one is the generation of reactive oxygen species (ROS) during aPDT . ROS can cause oxidative damage to various cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Pharmacokinetics

The effectiveness of phenalen-1-one in apdt suggests that it can be effectively delivered to the target site and activated by light exposure .

Result of Action

The primary result of Phenalen-1-one’s action is the reduction of bacterial viability. Studies have shown significant reductions in colony-forming units (CFUs) of targeted bacteria following treatment with Phenalen-1-one and light exposure . This indicates that Phenalen-1-one can effectively kill bacteria when used in aPDT .

Action Environment

The efficacy of Phenalen-1-one is influenced by several environmental factors. The presence of light is crucial for the activation of Phenalen-1-one and the subsequent production of ROS . Additionally, the concentration of Phenalen-1-one and the duration of light exposure can also impact its antimicrobial efficacy .

Safety and Hazards

Perinaphthenone causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

将来の方向性

Perinaphthenone could be used as an antifungal agent or as a structural template for the development of new fungicide compounds . The antifungal properties of perinaphthenone may be modulated through the incorporation of substituents in the naphthalene core or in the α, β-unsaturated carbonyl system . Future studies could focus on discovering the genes contributing to Perinaphthenone biosynthesis in bananas and explore their applications in various fields .

生化学分析

Biochemical Properties

Phenalen-1-one is recognized as a type-II photosensitizer that, upon irradiation with blue light, is able to produce singlet oxygen with a very high quantum yield . The actual target structures of Phenalen-1-one-mediated photodynamic therapy (aPDT) are still unclear .

Cellular Effects

Phenalen-1-one has demonstrated moderate-to-good activities against fungi, as well as against human cancer cells . In a study, antimicrobial photodynamic therapy (aPDT) mediated by Phenalen-1-one derivatives exhibited identical antimicrobial efficacy as compared to chlorhexidine .

Molecular Mechanism

The molecular mechanism of Phenalen-1-one is primarily based on its ability to produce singlet oxygen upon irradiation with blue light .

Temporal Effects in Laboratory Settings

It is known that Phenalen-1-one is a very efficient photosensitizer .

特性

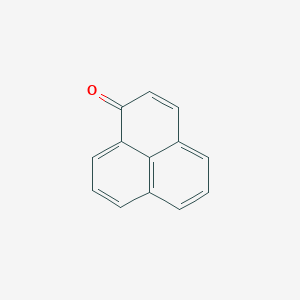

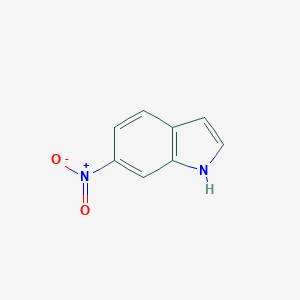

IUPAC Name |

phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBGWPHHLRSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203278 | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

548-39-0 | |

| Record name | Phenalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenalen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)